Cas no 124750-93-2 (1H-Imidazole-5-carboxylicacid,2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4-(trifluoromethyl)-)

1H-Imidazole-5-carboxylicacid,2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4-(trifluoromethyl)- structure
124750-93-2 structure
Product Name:1H-Imidazole-5-carboxylicacid,2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4-(trifluoromethyl)-
Numero CAS:124750-93-2
MF:C22H19F3N6O2
MW:456.420474290848
CID:149393
PubChem ID:130244
Update Time:2025-04-19

1H-Imidazole-5-carboxylicacid,2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4-(trifluoromethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Imidazole-5-carboxylicacid,2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4-(trifluoromethyl)-
    • 2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazole-4-carboxylic acid
    • SCHEMBL186
    • EXP-3892
    • 1H-Imidazole-5-carboxylic acid, 2-propyl-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-4-(trifluoromethyl)-
    • CHEMBL354433
    • Exp3892
    • Exp 3892
    • DTXSID40154475
    • VDRAEBDTPFEPFP-UHFFFAOYSA-N
    • 2-n-Propyl-4-trifluoromethyl-1-((2'-(tetrazol-5-yl)biphenyl-4-yl)methyl)imidizole-5-carboxylic acid
    • 124750-93-2
    • 1H-Imidazole-5-carboxylic acid, 2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4-(trifluoromethyl)-
    • Inchi: 1S/C22H19F3N6O2/c1-2-5-17-26-19(22(23,24)25)18(21(32)33)31(17)12-13-8-10-14(11-9-13)15-6-3-4-7-16(15)20-27-29-30-28-20/h3-4,6-11H,2,5,12H2,1H3,(H,32,33)(H,27,28,29,30)
    • Chiave InChI: VDRAEBDTPFEPFP-UHFFFAOYSA-N
    • Sorrisi: FC(C1=C(C(=O)O)N(CC2C=CC(C3=CC=CC=C3C3N=NNN=3)=CC=2)C(CCC)=N1)(F)F

Proprietà calcolate

  • Massa esatta: 456.15237
  • Massa monoisotopica: 456.152
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 7
  • Complessità: 661
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.4
  • Superficie polare topologica: 110Ų

Proprietà sperimentali

  • Densità: 1.45
  • Punto di ebollizione: 680.2°C at 760 mmHg
  • Punto di infiammabilità: 365.2°C
  • Indice di rifrazione: 1.649
  • PSA: 109.58
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso